Homocystine, DL-

Description

DL-Homocystine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.

Properties

IUPAC Name |

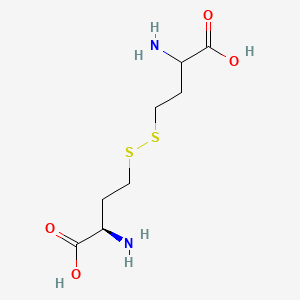

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209021 | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-15-2, 870-93-9 | |

| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of DL-Homocystine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biochemical properties of DL-Homocystine. The information is presented to support research, development, and quality control activities involving this non-proteinogenic amino acid.

Chemical and Physical Properties

DL-Homocystine is the oxidized disulfide dimer of DL-homocysteine. It is a white to off-white crystalline powder. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of DL-Homocystine

| Property | Value |

| IUPAC Name | 2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid[1] |

| Synonyms | meso-4,4′-Dithio-bis(2-aminobutanoic acid)[2] |

| CAS Number | 870-93-9[2] |

| Molecular Formula | C₈H₁₆N₂O₄S₂[1] |

| Molecular Weight | 268.35 g/mol [2] |

| Appearance | White to off-white powder or crystals[2] |

| Melting Point | >300 °C[2] |

| Solubility | Soluble in 1N HCl (approx. 10 mg/ml). Slightly soluble in aqueous acid and aqueous base. Water solubility is 0.2 g/L at 25 °C. |

| Purity (Assay) | ≥98% (TLC)[2] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere. |

| SMILES String | C(CSSCCC(C(=O)O)N)C(C(=O)O)N[1] |

| InChI Key | ZTVZLYBCZNMWCF-UHFFFAOYSA-N[1] |

Table 2: Spectroscopic Data for Homocystine

| Technique | Observed Peaks / Data |

| ¹H NMR | (600 MHz, H₂O, pH 7.0) δ (ppm): 3.84, 2.82, 2.33, 2.24[1] |

| ¹³C NMR | Data available, specific shifts vary with conditions. |

| Mass Spec | GC-MS and MS/MS data available, showing characteristic fragmentation patterns.[1] |

Biochemical Context and Metabolic Pathways

DL-Homocystine is the disulfide-linked dimer of homocysteine. In biological systems, homocysteine is a critical intermediate in two major metabolic pathways: remethylation and transsulfuration. The balance between these pathways is crucial for cellular function, and its disruption can lead to elevated homocysteine levels (hyperhomocysteinemia), a risk factor for various diseases. DL-Homocystine can be considered a stable, oxidized form of homocysteine.

The following diagram illustrates the central role of homocysteine in metabolism.

Caption: Metabolic Pathways of Homocysteine.

Experimental Protocols

The following sections provide generalized methodologies for key analytical experiments used to characterize DL-Homocystine. These protocols are based on standard procedures for amino acids and may require optimization for specific laboratory conditions and equipment.

Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol outlines a general procedure for the qualitative analysis of DL-Homocystine purity using silica gel TLC.

Materials:

-

TLC plates (silica gel 60 F254)

-

DL-Homocystine standard and sample solutions (approx. 1 mg/mL in 1N HCl)

-

Developing chamber

-

Mobile Phase: A common solvent system for amino acids is n-butanol, acetic acid, and water (e.g., in a 12:3:5 ratio).

-

Visualization Reagent: Ninhydrin solution (e.g., 0.2% in ethanol).

-

Capillary tubes for spotting

-

Heating device (hot plate or oven)

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark points for the standard and sample application.

-

Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for at least 15-20 minutes.

-

Spotting: Using a capillary tube, apply a small spot (1-2 µL) of the DL-Homocystine standard and the sample solution onto the marked points on the baseline. Allow the spots to dry completely.

-

Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualization: Spray the dried plate evenly with the ninhydrin solution. Heat the plate at approximately 100-110°C for 5-10 minutes until colored spots appear. Amino acids typically produce a purple or bluish spot.

-

Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). Compare the Rf value and color of the sample spot to the standard. The presence of a single spot for the sample at the same Rf as the standard indicates high purity.

Melting Point Determination

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

DL-Homocystine sample, finely powdered

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Ensure the DL-Homocystine sample is completely dry and in the form of a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 20 °C below the expected or observed melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range). For DL-Homocystine, decomposition is noted above 300 °C rather than a sharp melting point.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization and analysis of a DL-Homocystine sample.

Caption: General Analytical Workflow for DL-Homocystine.

References

The Biological Role of DL-Homocystine in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine is a sulfur-containing, non-proteinogenic amino acid derived from the metabolism of the essential amino acid methionine. It occupies a critical branch-point in cellular biochemistry. While essential for metabolic processes, elevated levels of its biologically active isomer, L-homocysteine, in the plasma—a condition known as hyperhomocysteinemia—are recognized as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.

In plasma, homocysteine exists in several forms: a reduced form with a free sulfhydryl group (Hcy-SH), and various oxidized forms. These include disulfide-linked dimers such as L-homocystine , mixed disulfides with other thiols like cysteine, and protein-bound forms, primarily to albumin. The term DL-Homocystine refers to the disulfide dimer of homocysteine, which can be composed of two L-homocysteine molecules (L-homocystine), two D-homocysteine molecules (D-homocystine), or one of each (meso-D,L-homocystine). Commercially, it often refers to a mix of these forms.

This technical guide provides an in-depth overview of the cellular metabolism of DL-homocystine, focusing on its uptake, conversion to L- and D-homocysteine, the subsequent metabolic fates of these isomers, and the downstream signaling events associated with elevated homocysteine levels.

Chapter 1: Cellular Uptake and Intracellular Reduction of Homocystine

The biological activity of homocystine is contingent upon its transport into the cell and its reduction to homocysteine monomers. The plasma membrane is impermeable to the charged homocystine molecule, necessitating specialized transport systems.

Cellular Transport Systems

L-homocystine, the primary oxidized form found in vivo, shares transport mechanisms with L-cystine (the oxidized dimer of cysteine). Several amino acid transport systems have been identified that facilitate its entry into vascular cells.

-

System xc-: A sodium-independent cystine/glutamate antiporter that is a primary route for L-homocystine uptake.

-

Sodium-Dependent Systems: Systems such as ASC (Alanine-Serine-Cysteine), L, and XAG- also contribute to the transport of both L-homocystine and its reduced form, L-homocysteine, into endothelial cells.[1]

Intracellular Reduction

Once inside the cell, the disulfide bond of homocystine is rapidly reduced to yield two molecules of homocysteine. This reduction is accomplished by the cell's thiol-reducing systems, primarily the glutathione-dependent pathway involving glutathione (GSH) and glutathione reductase. The highly reducing intracellular environment ensures that the vast majority of intracellular homocysteine exists in its free thiol form. The reduction of DL-homocystine yields both L-homocysteine, the metabolically active isomer, and D-homocysteine.

Chapter 2: The Metabolic Fate of L-Homocysteine

L-homocysteine lies at a critical metabolic intersection and its concentration is tightly regulated. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine.[2]

Remethylation Pathway (Methionine Cycle)

This pathway conserves methionine. There are two parallel enzymes that catalyze the remethylation of L-homocysteine:

-

Methionine Synthase (MS): This ubiquitous, vitamin B12-dependent enzyme transfers a methyl group from 5-methyltetrahydrofolate (the active form of folate) to homocysteine, regenerating methionine and producing tetrahydrofolate.[3]

-

Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (derived from choline) as the methyl donor to convert homocysteine to methionine.[4]

The regenerated methionine can be activated to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA and protein methylation. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine, completing the cycle.

Transsulfuration Pathway

This pathway catabolizes excess homocysteine and synthesizes cysteine. It is primarily active in the liver, kidney, and pancreas.

-

Cystathionine β-Synthase (CBS): This vitamin B6-dependent enzyme catalyzes the irreversible condensation of L-homocysteine with serine to form cystathionine.[5] The activity of CBS is allosterically activated by SAM, meaning that when methyl donor levels are high, excess homocysteine is shunted towards cysteine synthesis.[5]

-

Cystathionine γ-Lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The cysteine produced can be incorporated into proteins or used to synthesize glutathione (GSH), a critical intracellular antioxidant.

Chapter 3: The Metabolic Fate of D-Homocysteine

In contrast to the L-isomer, D-homocysteine is largely considered to be metabolically inert. Studies have shown that D-homocysteine does not exhibit the embryotoxic or gene-expression-altering effects seen with L-homocysteine. Its metabolic fate is not well-characterized, but it may be a substrate for D-amino acid oxidases, which would convert it to its corresponding α-keto acid, α-keto-γ-mercaptobutyrate, for further metabolism or excretion.[6] However, its contribution to cellular metabolism and pathology is considered minimal compared to L-homocysteine.

Chapter 4: Pathophysiological Roles of Elevated Homocysteine

Hyperhomocysteinemia leads to a state of cellular stress, primarily through the induction of oxidative and endoplasmic reticulum (ER) stress, which contributes to endothelial dysfunction and the pathogenesis of vascular disease.

Induction of Oxidative Stress

The free sulfhydryl group of L-homocysteine can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide anion (O2•−) and hydrogen peroxide (H2O2). This process can be exacerbated by the displacement of endothelial nitric oxide synthase (eNOS) from its stabilizing partners, causing eNOS to become "uncoupled." Uncoupled eNOS produces superoxide instead of nitric oxide (NO), further increasing oxidative stress and reducing the bioavailability of the vasodilator NO.

Induction of Endoplasmic Reticulum (ER) Stress

L-homocysteine can interfere with disulfide bond formation and protein folding within the ER, leading to the accumulation of misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling cascade involving sensors like PERK, IRE1α, and ATF6. Chronic activation of the UPR can trigger inflammatory pathways (e.g., NF-κB activation) and induce apoptosis (programmed cell death), contributing to vascular cell damage.

Chapter 5: Quantitative Metabolic Data

The regulation of homocysteine metabolism is critically dependent on the concentrations of substrates and the kinetic properties of the involved enzymes and transporters.

Table 1: Kinetic Parameters of L-Homocysteine Transport in Human Aortic Cells

| Cell Type | Transport System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Endothelial Cells (HAEC) | Overall | 39 | 873 | [4] |

| Smooth Muscle Cells (HASMC) | Overall | 106 | 4192 | [4] |

| Endothelial Cells (HAEC) | System L | 19.0 | - | [1] |

| Endothelial Cells (HAEC) | System XAG | 27.1 | - | [1] |

| Endothelial Cells (HAEC) | System ASC | 112 | - | [1] |

Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity, indicating transporter affinity (lower Km = higher affinity). Vmax represents the maximum transport rate.

Table 2: Kinetic Parameters of Key Human Enzymes in L-Homocysteine Metabolism

| Enzyme | Substrate | Km (mM) | Notes | Reference |

| Cystathionine β-Synthase (CBS) | L-Homocysteine | 1 - 25 | Activity is allosterically activated by SAM. Shows substrate inhibition at high Hcy concentrations. | [7] |

| Cystathionine β-Synthase (CBS) | L-Serine | 1.2 - 2.2 | - | [7] |

| Betaine-Hcy Methyltransferase (BHMT) | L-Homocysteine | 0.004 | - | [8] |

| Betaine-Hcy Methyltransferase (BHMT) | Betaine | 0.012 - 0.06 | - | [7] |

| Methionine Synthase (MS) | L-Homocysteine | < 0.1 | High affinity, favors methionine conservation at low Hcy levels. | [3] |

| MTHFR | NADPH | - | Activity is allosterically inhibited by SAM. | [9] |

Table 3: Plasma Total Homocysteine (tHcy) Concentrations

| Classification | Concentration (µmol/L) |

| Normal | 5 - 15 |

| Mild Hyperhomocysteinemia | 15 - 30 |

| Intermediate Hyperhomocysteinemia | 30 - 100 |

| Severe Hyperhomocysteinemia | > 100 |

Chapter 6: Key Experimental Protocols

Protocol: Determination of Total Plasma Homocysteine by HPLC

This method measures total homocysteine (free and protein-bound) after reductive cleavage of disulfide bonds, followed by fluorescent derivatization and separation by reverse-phase HPLC.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Collect venous blood into EDTA-containing tubes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C within one hour of collection.

-

Harvest the plasma and store at -80°C until analysis.

-

-

Reduction and Deproteinization:

-

To 50 µL of plasma, add 25 µL of an internal standard (e.g., N-acetylcysteine) and 10 µL of a reducing agent like 10% tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate at room temperature for 30 minutes to reduce all disulfide bonds.

-

Add 90 µL of 10% trichloroacetic acid to precipitate proteins.

-

Vortex and centrifuge at 13,000 x g for 10 minutes.

-

-

Derivatization:

-

Transfer 50 µL of the clear supernatant to a new vial.

-

Add 10 µL of 1.55 M NaOH for neutralization.

-

Add 125 µL of 0.125 M borate buffer (pH 9.5).

-

Add 50 µL of the fluorescent labeling reagent, 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), dissolved in borate buffer.

-

Incubate at 60°C for 60 minutes in the dark.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 150 x 3.2 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 0.1 M acetate buffer (pH 5.5) containing 3% methanol.

-

Flow Rate: 0.7 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

-

Quantification: Calculate the concentration based on the peak area ratio of homocysteine to the internal standard, using a calibration curve generated with known standards.

-

Protocol: Cystathionine β-Synthase (CBS) Activity Assay

CBS activity is typically measured by quantifying the product, cystathionine, formed from substrates L-homocysteine and radiolabeled L-serine.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing pyridoxal phosphate (PLP, a necessary cofactor), a non-radioactive L-homocysteine solution (e.g., 60 mM), and the allosteric activator SAM.

-

Sample Preparation: Use cell lysates or purified enzyme preparations as the source of CBS.

-

Initiation: Start the reaction by adding 14C-labeled L-serine to the reaction mixture and the enzyme sample.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an acid, such as trichloroacetic acid, which also precipitates proteins.

-

Separation: Separate the radioactive product ([14C]cystathionine) from the unreacted radioactive substrate ([14C]L-serine) using cation-exchange chromatography (e.g., a Dowex 50 column). L-serine does not bind to the column and is washed out, while the product, cystathionine, is retained and subsequently eluted.

-

Quantification: Measure the radioactivity of the eluted fraction containing cystathionine using liquid scintillation counting. Enzyme activity is expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/hr/mg protein).[7]

Protocol: Methylenetetrahydrofolate Reductase (MTHFR) Polymorphism Analysis

Genetic variants in the MTHFR gene (e.g., C677T) can reduce enzyme activity and are a common cause of mild hyperhomocysteinemia. These are typically analyzed using PCR-based methods.

Methodology (PCR-RFLP for C677T variant):

-

DNA Extraction: Isolate genomic DNA from whole blood using a standard extraction kit.

-

PCR Amplification: Amplify the region of the MTHFR gene containing the C677T polymorphism using specific forward and reverse primers. This creates a DNA fragment of a known size (e.g., 198 base pairs).

-

Restriction Enzyme Digestion: The C677T mutation creates a recognition site for the restriction enzyme HinfI.

-

Incubate the PCR product with HinfI enzyme according to the manufacturer's protocol.

-

If the 'C' allele (wild-type) is present, the enzyme will not cut the PCR product.

-

If the 'T' allele (variant) is present, the enzyme will cut the 198 bp fragment into two smaller fragments (e.g., 175 bp and 23 bp).

-

-

Gel Electrophoresis: Separate the digested DNA fragments on an agarose or polyacrylamide gel.

-

Genotype Determination:

-

CC (Wild-type): One band at 198 bp.

-

TT (Homozygous variant): Two bands at 175 bp and 23 bp (the 23 bp band may be faint).

-

CT (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.

-

References

- 1. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocysteine - Wikipedia [en.wikipedia.org]

- 3. Methionine synthase - Wikipedia [en.wikipedia.org]

- 4. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Neurotoxic Mechanisms of DL-Homocysteine in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract: Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have emerged as a significant and independent risk factor for a spectrum of neurodegenerative diseases, including Alzheimer's disease, stroke, and Parkinson's disease.[1] This guide provides a comprehensive technical overview of the multifaceted role of homocysteine in the pathogenesis of these disorders. It delves into the core molecular mechanisms of Hcy-induced neurotoxicity, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The central theme is the convergence of multiple pathological cascades—excitotoxicity, oxidative stress, DNA damage, apoptosis, and neuroinflammation—all triggered or exacerbated by elevated homocysteine levels, leading to progressive neuronal demise.[1]

Core Mechanisms of DL-Homocysteine Neurotoxicity

Homocysteine exerts its neurotoxic effects not through a single mechanism but by orchestrating a symphony of cellular and molecular disturbances that collectively compromise neuronal integrity and function.[1]

Excitotoxicity via NMDA Receptor Overactivation

One of the most critical mechanisms of Hcy neurotoxicity is its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[2][3]

-

Agonist Action: Homocysteine and its derivatives can directly bind to and activate NMDA receptors.[3][4] This activation leads to a sustained, low-level influx of calcium (Ca²⁺) into the neuron.[4][5]

-

Dual Role at Glycine Site: Hcy also acts as a partial antagonist at the glycine co-agonist site of the NMDA receptor.[2] Under normal physiological conditions, this can be neuroprotective. However, in pathological states like stroke where glycine levels are elevated, the neurotoxic agonist effects of Hcy at the glutamate binding site predominate.[2][6]

-

Calcium Overload: The prolonged Ca²⁺ influx overwhelms the cell's calcium-buffering capacity, leading to a state of excitotoxicity.[7]

-

Downstream Consequences: The resulting calcium overload activates a cascade of damaging enzymes, including proteases (calpains), phospholipases, and nitric oxide synthase (nNOS), contributing to neuronal injury and death.[8] It also triggers the activation of signaling pathways like the extracellular-signal regulated kinase (ERK) MAP kinase pathway, which is an intermediate step in Hcy-mediated neurotoxicity.[4]

Induction of Oxidative Stress

Hyperhomocysteinemia is a potent inducer of oxidative stress within the central nervous system.

-

ROS Generation: The auto-oxidation of homocysteine's thiol group generates reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[9] This process can be catalyzed by metal ions like Cu²⁺.[9]

-

Antioxidant Depletion: Hcy metabolism consumes precursors for glutathione (GSH), the brain's most vital endogenous antioxidant, further tipping the cellular redox balance towards an oxidative state.[3]

-

Mitochondrial Dysfunction: Hcy impairs mitochondrial respiration, leading to further ROS production and energy failure within the neuron.[10][11] This includes mitochondrial membrane depolarization.[10][11] Sustained stimulation of GluN2A-containing NMDA receptors by homocysteine has been shown to be a key step in inducing mitochondrial ROS generation.[5]

DNA Damage and Impaired Repair

Elevated homocysteine levels can directly cause DNA damage and trigger programmed cell death (apoptosis).[10][12]

-

DNA Strand Breaks: Hcy induces DNA strand breaks in neurons, which can be detected within an hour of exposure.[10] This damage triggers a cellular response involving the activation of the enzyme poly-ADP-ribose polymerase (PARP).[10][11][12]

-

PARP Overactivation: Excessive PARP activation depletes cellular stores of NAD⁺ and ATP, leading to an energy crisis and neuronal death.[11][12]

-

Impaired DNA Repair: Folic acid deficiency, which often accompanies hyperhomocysteinemia, impairs DNA repair mechanisms, sensitizing neurons to further damage from insults like amyloid-beta (Aβ).[13][14]

-

p53 Induction: The DNA damage response initiated by homocysteine also involves the induction of the tumor suppressor protein p53, a key regulator of apoptosis.[10]

Apoptosis and Neuroinflammation

The culmination of excitotoxicity, oxidative stress, and DNA damage is the activation of apoptotic pathways and the triggering of an inflammatory response.

-

Caspase Activation: Hcy-induced cellular stress leads to the activation of caspases, the primary executioner enzymes of apoptosis.[10][12] This is preceded by mitochondrial dysfunction and the release of pro-apoptotic factors.[11]

-

Bax/Bcl-2 Ratio: Homocysteine increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of cell death.[15]

-

Microglia Activation: Hcy can activate microglia and astrocytes, the brain's resident immune cells.[16] This activation triggers an inflammatory response, releasing pro-inflammatory cytokines and nitric oxide (NO), which are detrimental to surrounding neurons.[8]

Cerebrovascular Dysfunction

Hyperhomocysteinemia contributes to neurological disorders by damaging cerebral blood vessels and impairing blood flow.

-

Endothelial Dysfunction: Hcy is toxic to the endothelial cells lining blood vessels, leading to reduced production of the vasodilator nitric oxide (NO) and impaired cerebrovascular regulation.[17][18] This dysfunction is mediated by oxidative stress.[9][17]

-

Blood-Brain Barrier Disruption: Damage to the cerebrovascular endothelium can increase the permeability of the blood-brain barrier, contributing to vascular dementia and exacerbating other neurodegenerative conditions.[19][20]

Signaling Pathways and Experimental Workflows

Key Signaling Pathway: Hcy-Induced Neuronal Apoptosis

The following diagram illustrates the interconnected pathways leading from elevated homocysteine to neuronal apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Folic acid deficiency and homocysteine impair DNA repair in hippocampal neurons and sensitize them to amyloid toxicity in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. ijmcmed.org [ijmcmed.org]

- 16. Homocysteine exaggerates microglia activation and neuroinflammation through microglia localized STAT3 overactivation following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Homocysteine is a risk factor for cerebral small vessel disease, acting via endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology [openneurologyjournal.com]

- 20. Hyperhomocysteinemia‐Driven Ischemic Stroke: Unraveling Molecular Mechanisms and Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the metabolic pathway of DL-Homocystine

An In-depth Technical Guide to the Metabolic Pathway of DL-Homocystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homocystine is a disulfide-bonded dimer composed of two homocysteine molecules. In biological systems, it is the L-isomer of its constituent amino acid, homocysteine, that is metabolically active. The metabolic journey of DL-homocystine begins with its reduction to two molecules of L-homocysteine. Homocysteine itself is a critical, sulfur-containing amino acid that sits at the junction of two major metabolic routes: the remethylation cycle and the transsulfuration pathway.[1][2] It is derived from the essential amino acid methionine.[3][4] While essential for normal cellular function, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2][5] This guide provides a detailed examination of the metabolic fate of DL-homocystine, the signaling pathways impacted by its metabolites, and the experimental methodologies used in its study.

Core Metabolic Pathways of Homocysteine

The metabolism of homocystine first requires its conversion to homocysteine. This reduction is a prerequisite for entry into the primary metabolic pathways. Once formed, homocysteine can either be recycled back to methionine or be irreversibly catabolized to cysteine.

Reduction of Homocystine

In the plasma and within cells, homocystine can be reduced to two molecules of homocysteine. This reaction breaks the disulfide bond and is a critical first step for its subsequent metabolism.

The Methionine Cycle and Remethylation Pathways

The remethylation pathway salvages homocysteine by converting it back into methionine.[5] This process is vital for maintaining the pool of methionine, which is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.[3][6] There are two primary remethylation routes:

-

Folate and Vitamin B12-Dependent Remethylation: Occurring in all tissues, this pathway is catalyzed by methionine synthase (MS). The enzyme transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate, Vitamin B9) to homocysteine, a reaction that requires methylcobalamin (a form of Vitamin B12) as a cofactor.[5][7]

-

Betaine-Dependent Remethylation: This alternative pathway is primarily active in the liver and kidneys.[8] The enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine (a metabolite of choline) to homocysteine, forming methionine and dimethylglycine.[3][5][9]

The Transsulfuration Pathway

When methionine levels are in excess, homocysteine is directed towards the transsulfuration pathway for catabolism.[10] This irreversible pathway converts homocysteine to cysteine and occurs predominantly in the liver, kidneys, and small intestine.[8] Cysteine is a precursor for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione.[4][5] The key steps are:

-

Cystathionine Formation: The enzyme cystathionine β-synthase (CBS), which requires pyridoxal-5'-phosphate (PLP, the active form of Vitamin B6) as a cofactor, catalyzes the condensation of homocysteine with serine to form cystathionine.[5][11]

-

Cysteine Synthesis: Cystathionine is then cleaved by cystathionine γ-lyase (CSE or CTH), also a Vitamin B6-dependent enzyme, to yield cysteine, α-ketobutyrate, and ammonia.[11][12]

Regulation of Homocysteine Metabolism

The fate of homocysteine is tightly regulated by the intracellular concentration of S-adenosylmethionine (SAM). SAM acts as an allosteric regulator, directing the flow of homocysteine based on the cell's metabolic state:[1][13]

-

High SAM levels (indicating sufficient methionine) activate cystathionine β-synthase (CBS), promoting the catabolism of homocysteine via the transsulfuration pathway.

-

High SAM levels also inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces the 5-methyltetrahydrofolate needed for the primary remethylation pathway. This action prevents the further generation of methionine when it is already abundant.

Pathophysiological Signaling Associated with Hyperhomocysteinemia

Elevated levels of homocysteine are cytotoxic and contribute to endothelial injury and vascular disease through several mechanisms.[14][15]

Induction of Oxidative Stress

Hyperhomocysteinemia promotes the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[16][17][18] This can occur through the auto-oxidation of homocysteine's sulfhydryl group and by increasing the activity of ROS-producing enzymes like NADPH oxidase.[16] The resulting oxidative stress damages cellular components and impairs normal vascular function.

Impairment of Endothelial Function and Nitric Oxide (NO) Bioavailability

A key consequence of hyperhomocysteinemia is endothelial dysfunction.[19][20] Homocysteine reduces the bioavailability of nitric oxide (NO), a critical signaling molecule that mediates vasodilation and inhibits platelet aggregation and inflammation. This reduction in NO can be caused by:

-

Increased Asymmetric Dimethylarginine (ADMA): Homocysteine can lead to the accumulation of ADMA, an endogenous inhibitor of nitric oxide synthase (eNOS), the enzyme that produces NO.[16][17]

-

eNOS Uncoupling: Oxidative stress can cause eNOS to become "uncoupled," where it produces superoxide radicals instead of NO.

Pro-inflammatory Effects and Other Signaling Pathways

Homocysteine also promotes a pro-inflammatory state in the vasculature.[14][21] It can induce the expression of inflammatory cytokines and adhesion molecules in endothelial cells, facilitating the recruitment of immune cells to the vessel wall, a key step in the development of atherosclerosis. Furthermore, hyperhomocysteinemia has been shown to interfere with other signaling pathways, including:

-

Hydrogen Sulfide (H₂S) Signaling: It can downregulate the enzymes CBS and CSE, reducing the production of H₂S, a gasotransmitter with protective vascular effects.[14][15]

-

ERK1/2 Signaling: In the context of cardiac injury, homocysteine can activate the ERK1/2 pathway, contributing to mitochondrial dysfunction.[22]

Quantitative Data Summary

The concentration of total homocysteine (tHcy) in plasma is a key clinical biomarker.

Table 1: Plasma Total Homocysteine (tHcy) Concentrations

| Classification | Concentration Range (µmol/L) | Reference(s) |

| Normal | 5 - 15 | [2][23] |

| Mild Hyperhomocysteinemia | 15 - 30 | [23] |

| Moderate/Intermediate | 30 - 100 | [16][23] |

| Severe | > 100 | [16][23] |

Table 2: Performance Characteristics of Selected tHcy Assay Methods

| Method | Linear Range (µmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference(s) |

| Enzymatic Assay | 3 - 50 | < 5.9% | < 5.9% | [24] |

| LC-MS/MS | 2.5 - 60 | 3.6 - 5.3% | 2.9 - 5.9% | [25] |

| LC-MS/MS (Plasma) | Linear up to 100 | < 2.0% | 5.0 - 8.0% | [26] |

Experimental Protocols

The accurate measurement of total homocysteine (tHcy) is crucial for both research and clinical diagnostics. As homocysteine exists in free, dimerized (homocystine), and protein-bound forms, a reduction step is mandatory to measure the total concentration.[10][27]

Detailed Methodology: tHcy Measurement by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard method due to its high sensitivity, specificity, and suitability for high-throughput analysis.[25][26]

Principle: Following reduction of all disulfide forms to free homocysteine, the sample is deproteinized. An internal standard (typically a stable isotope-labeled version like homocystine-d8 or homocysteine-d4) is added for accurate quantification.[25] The sample is then separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol Outline:

-

Sample Collection: Collect whole blood in EDTA tubes. Centrifuge to separate plasma. Prompt separation is crucial to prevent artificial increases in homocysteine from red blood cells.[26]

-

Internal Standard Addition: To 50-100 µL of plasma, add a known concentration of the internal standard (e.g., homocystine-d8).[25][28]

-

Reduction: Add a reducing agent solution (e.g., dithiothreitol, DTT, or 2-mercaptoethanol) to the sample. Incubate at room temperature for 5-10 minutes to cleave all disulfide bonds.[27][28]

-

Protein Precipitation: Add a precipitation solution (e.g., an organic solvent like acetonitrile or an acid like trichloroacetic acid) to the reduced sample.[28]

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[28]

-

Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

LC Separation: Chromatographic separation is typically achieved using a C18 reverse-phase column with an isocratic or gradient elution. A short run time (e.g., 1-3 minutes) is often sufficient.[25][28]

-

MS/MS Detection: Utilize a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both native homocysteine (e.g., m/z 136 -> 90) and the internal standard (e.g., d4-homocysteine: m/z 140 -> 94).[25]

-

Quantification: Calculate the concentration of homocysteine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Alternative Methodologies

-

High-Performance Liquid Chromatography (HPLC): A widely used technique that separates homocysteine from other plasma components, followed by detection using either fluorescence (after derivatization with a fluorescent tag) or electrochemical methods.[29]

-

Enzymatic Assays: These methods utilize enzymes that specifically react with homocysteine. The reaction generates a product that can be measured spectrophotometrically, often by monitoring the conversion of NADH to NAD+.[24][30] These assays are well-suited for automated clinical chemistry analyzers.

-

Immunoassays: Commercially available immunoassays, such as fluorescence polarization immunoassays (FPIA), are rapid and automated.[31] They typically involve the enzymatic conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then detected by a specific antibody.

Conclusion

The metabolism of DL-homocystine is fundamentally the metabolism of its reduced monomer, L-homocysteine. This amino acid is a pivotal intermediate in sulfur amino acid metabolism, with its fate governed by a tightly regulated balance between remethylation to methionine and catabolism via transsulfuration to cysteine. For drug development professionals and researchers, understanding this pathway is critical, as its dysregulation leads to hyperhomocysteinemia, a condition with severe pathological consequences. The associated endothelial dysfunction, oxidative stress, and inflammation are key mechanisms driving cardiovascular disease. The availability of robust analytical methods, particularly LC-MS/MS, allows for precise quantification of total homocysteine, enabling further research into the mechanisms of its toxicity and the development of targeted therapeutic interventions.

References

- 1. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homocysteine - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Treatment of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homocysteine [practical-haemostasis.com]

- 11. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]

- 12. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 13. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 15. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Homocysteine impaired endothelial function through compromised vascular endothelial growth factor/Akt/endothelial nitric oxide synthase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. my.clevelandclinic.org [my.clevelandclinic.org]

- 24. diazyme.com [diazyme.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Measurement of total homocysteine in plasma and blood spots using liquid chromatography-tandem mass spectrometry: comparison with the plasma Abbott IMx method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 30. diazyme.com [diazyme.com]

- 31. researchgate.net [researchgate.net]

DL-Homocysteine as a Biomarker for Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of the sulfur-containing amino acid DL-homocysteine, a condition known as hyperhomocysteinemia, have been extensively investigated as an independent risk factor for cardiovascular disease (CVD). This technical guide provides a comprehensive overview of the role of homocysteine as a biomarker for CVD, focusing on the underlying molecular mechanisms, experimental protocols for its measurement and functional assessment, and a summary of the quantitative evidence linking it to cardiovascular events. While observational studies have consistently demonstrated a strong association between homocysteine levels and cardiovascular risk, the causal nature of this relationship remains a subject of debate, particularly in light of clinical trials of homocysteine-lowering therapies that have yielded mixed results. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand the intricate role of homocysteine in cardiovascular pathology and to explore its potential as a therapeutic target.

Introduction

Homocysteine is a non-proteinogenic amino acid formed during the metabolism of methionine.[1][2] Its concentration in the blood is influenced by both genetic and nutritional factors, particularly the status of B vitamins (B6, B9, and B12) which are essential cofactors for the enzymes involved in its metabolism.[3] Hyperhomocysteinemia, defined as a plasma homocysteine level greater than 15 µmol/L, is a prevalent condition and has been linked to an increased risk of a wide range of cardiovascular diseases, including coronary artery disease, stroke, and venous thromboembolism.[2][3] The proposed mechanisms underlying the pathogenic effects of elevated homocysteine are multifaceted and include the induction of endothelial dysfunction, oxidative stress, inflammation, and a prothrombotic state.[3][4]

Homocysteine Metabolism

Homocysteine metabolism primarily occurs via two pathways: remethylation and transsulfuration.[1][2]

-

Remethylation: In this pathway, homocysteine is converted back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver, is catalyzed by betaine-homocysteine methyltransferase (BHMT).[1][2]

-

Transsulfuration: This pathway involves the irreversible conversion of homocysteine to cysteine, a precursor for the antioxidant glutathione. This two-step process is catalyzed by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), both of which require vitamin B6 as a cofactor.[1][2]

Genetic polymorphisms in enzymes involved in these pathways, such as methylenetetrahydrofolate reductase (MTHFR), can lead to elevated homocysteine levels.[5]

Pathophysiological Mechanisms of Homocysteine in Cardiovascular Disease

Elevated homocysteine is believed to contribute to cardiovascular pathology through several interconnected mechanisms:

Endothelial Dysfunction

Homocysteine impairs the function of the vascular endothelium, the inner lining of blood vessels that plays a crucial role in regulating vascular tone and health. One of the key mechanisms is the uncoupling of endothelial nitric oxide synthase (eNOS).[6][7] Homocysteine reduces the bioavailability of tetrahydrobiopterin (BH4), a critical cofactor for eNOS, leading to the production of superoxide radicals instead of the vasodilator nitric oxide (NO).[6][7] This reduction in NO bioavailability contributes to impaired endothelium-dependent vasodilation.[8]

Oxidative Stress

Homocysteine promotes oxidative stress by increasing the production of reactive oxygen species (ROS). A major source of ROS in this context is the activation of NADPH oxidase in vascular cells.[9][10] Homocysteine can stimulate the phosphorylation and activation of NADPH oxidase subunits, such as p47phox and p67phox, leading to increased superoxide production.[9][11] This oxidative stress can damage cellular components and contribute to the progression of atherosclerosis.

Inflammation

Hyperhomocysteinemia is associated with a chronic inflammatory state in the vasculature. Homocysteine can activate the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[12][13][14] This leads to the increased production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and C-reactive protein (CRP) in vascular smooth muscle cells.[14][15]

Prothrombotic Effects

Elevated homocysteine levels are linked to an increased risk of thrombosis.[4][16] The proposed mechanisms include increased tissue factor expression, enhanced platelet reactivity, and impaired fibrinolysis.[4][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the association between homocysteine levels and cardiovascular disease risk.

Table 1: Homocysteine Levels and Cardiovascular Disease Risk

| Study Population | Endpoint | Homocysteine Level Comparison | Odds Ratio (OR) / Relative Risk (RR) (95% CI) | Citation(s) |

| Meta-analysis (Genetic & Prospective Studies) | Ischemic Heart Disease | 5 µmol/L increase | OR: 1.42 (1.11 - 1.84) / RR: 1.32 (1.19 - 1.45) | [17] |

| Meta-analysis (Genetic Studies) | Deep Vein Thrombosis | 5 µmol/L increase | OR: 1.60 (1.15 - 2.22) | [17] |

| Meta-analysis (Prospective Studies) | Stroke | 5 µmol/L increase | RR: 1.59 (1.29 - 1.96) | [17] |

| Taiwanese Adults | High CVD Risk | High vs. Low Homocysteine | OR: 2.499 (1.214 - 5.142) | [18] |

| US Adults (NHANES) | Cardiovascular Disease | Per 1 SD increase in Hcy | OR: 1.19 (1.05 - 1.35) | [5] |

| Meta-analysis (Prospective Studies) | Cardiovascular Mortality | Highest vs. Lowest Quartile | RR: 1.68 (1.04 - 2.70) | [19] |

| Meta-analysis (Prospective Studies) | All-Cause Mortality | Highest vs. Lowest Quartile | RR: 1.93 (1.54 - 2.43) | [19] |

| Women's Health Study | Venous Thromboembolism | Quartile 4 vs. Quartile 1 | HR: 1.31 (1.06 - 1.63) | [20] |

Table 2: Homocysteine Levels and Endothelial Dysfunction

| Study Population | Homocysteine Levels | Association with Endothelial Function (Flow-Mediated Dilation - FMD) | Citation(s) |

| Healthy Women (across menopausal stages) | Elevated Hcy and Cysteine | Inversely correlated with FMD (r = -0.25 for Hcy, r = -0.39 for Cysteine) | [21] |

| Adults with moderate hyperhomocysteinemia | Moderate HHcy | Associated with impaired endothelium-dependent vasodilation | [8] |

Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC

This protocol describes a common method for the determination of total homocysteine in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.

Principle: Total homocysteine is measured after a two-step process: 1) reduction of disulfide bonds to release free homocysteine from its protein-bound and oxidized forms, and 2) derivatization with a fluorescent reagent to allow for sensitive detection by HPLC.

Materials:

-

Plasma collected in EDTA tubes

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

-

Trichloroacetic acid (TCA) solution (for protein precipitation)

-

Internal standard (e.g., cystamine)

-

Sodium hydroxide (NaOH)

-

Borate buffer

-

7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) (derivatizing agent)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation: To 50 µL of plasma, add 25 µL of internal standard and 10 µL of TCEP solution. Incubate at room temperature for 30 minutes.[22]

-

Protein Precipitation: Add 90 µL of TCA solution, vortex, and centrifuge at 13,000 x g for 10 minutes.[22][23]

-

Derivatization: Transfer 50 µL of the supernatant to a new vial containing 10 µL of NaOH, 125 µL of borate buffer, and 50 µL of SBD-F solution.[22][23]

-

Incubation: Incubate the mixture at 60°C for 60 minutes.[22][23]

-

HPLC Analysis: Inject a 10 µL aliquot of the derivatized sample into the HPLC system. Separation is achieved on a C18 column with a mobile phase such as an acetate buffer with methanol.[23]

-

Detection: The fluorescent derivatives are detected at an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[22]

-

Quantification: Homocysteine concentration is determined by comparing the peak area of the homocysteine derivative to that of the internal standard and a standard curve.

Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.

Principle: A temporary occlusion of the brachial artery induces ischemia, leading to the release of vasodilators, primarily nitric oxide, from the endothelium upon cuff deflation. The resulting increase in artery diameter is measured as an indicator of endothelial function.[24]

Procedure:

-

Patient Preparation: The patient should fast for at least 6 hours and avoid caffeine, alcohol, and smoking for 24 hours prior to the measurement. The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.[25]

-

Baseline Measurement: The brachial artery is imaged using a high-resolution ultrasound system. Baseline artery diameter and blood flow velocity are recorded for at least 30 seconds.[26]

-

Arterial Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes.[24][26]

-

Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously recorded for at least 2 minutes to capture the reactive hyperemia and subsequent vasodilation.[26]

-

Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.

Measurement of Malondialdehyde (MDA) as a Marker of Oxidative Stress

This protocol describes the thiobarbituric acid reactive substances (TBARS) assay, a common method for measuring MDA, a product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically.[27]

Materials:

-

Plasma or tissue homogenate

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

MDA standard

Procedure:

-

Sample Preparation: To 250 µL of sample, add 10 µL of BHT reagent.[27]

-

Reaction Mixture: Add 250 µL of acid reagent (e.g., TCA) and 250 µL of TBA reagent.[27]

-

Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.[27]

-

Centrifugation: Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[27]

-

Measurement: Measure the absorbance of the supernatant at 532 nm.[27]

-

Quantification: MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in homocysteine-induced cardiovascular pathology and the experimental workflows.

Homocysteine Metabolism

Caption: Metabolic pathways of homocysteine, including remethylation and transsulfuration.

Homocysteine-Induced Endothelial Dysfunction

Caption: Signaling pathway of homocysteine-induced endothelial dysfunction via eNOS uncoupling.

Homocysteine-Induced Oxidative Stress

Caption: Homocysteine-induced oxidative stress through NADPH oxidase activation.

Homocysteine-Induced Inflammation

Caption: Homocysteine-induced vascular inflammation via the NF-κB signaling pathway.

Experimental Workflow for Homocysteine and CVD Marker Analysis

Caption: Experimental workflow for analyzing homocysteine and its associated cardiovascular markers.

Conclusion and Future Directions

DL-homocysteine remains a significant biomarker of interest in the field of cardiovascular disease. The wealth of observational data supporting its association with cardiovascular events, coupled with the well-defined pathophysiological mechanisms, underscores its importance. However, the lack of consistent benefit from homocysteine-lowering therapies in clinical trials presents a critical challenge to the "homocysteine hypothesis." This discrepancy suggests that homocysteine may be a sensitive marker of a dysfunctional metabolic state rather than a direct causative agent in all contexts.

Future research should focus on:

-

Identifying subgroups of patients who may benefit from homocysteine-lowering therapies.

-

Exploring alternative therapeutic strategies that target the downstream effects of hyperhomocysteinemia, such as endothelial dysfunction and oxidative stress, rather than solely focusing on lowering homocysteine levels.

-

Further elucidating the complex interplay between genetic factors, nutritional status, and homocysteine metabolism in the development of cardiovascular disease.

This technical guide provides a foundation for researchers and drug development professionals to navigate the complexities of homocysteine's role in cardiovascular disease and to guide future investigations in this important area.

References

- 1. 2.9. Measurement of MDA for Lipid Peroxidation [bio-protocol.org]

- 2. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]

- 3. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of plasma homocysteine with cardiovascular disease in American adults: a study based on the national health and nutrition examination survey database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperhomocystinemia Impairs Endothelial Function and eNOS Activity via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cβ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homocysteine stimulates NADPH oxidase-mediated superoxide production leading to endothelial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cbeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Homocysteine induces inflammatory transcriptional signaling in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-kappaB activation is associated with homocysteine-induced injury in Neuro2a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homocysteine stimulates nuclear factor kappaB activity and interleukin-6 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Homocysteine and cardiovascular disease: evidence on causality from a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The association between homocysteine levels and cardiovascular disease risk among middle-aged and elderly adults in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elevated homocysteine levels and risk of cardiovascular and all-cause mortality: a meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Homocysteine Is Associated with Future Venous Thromboembolism in Two Prospective Cohorts of Women: Aday – Homocysteine and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Elevated plasma homocysteine and cysteine are associated with endothelial dysfunction across menopausal stages in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]

- 25. mdpi.com [mdpi.com]

- 26. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]

- 27. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

The link between DL-Homocystine and schizophrenia pathophysiology

An In-depth Technical Guide: The Link Between DL-Homocysteine and Schizophrenia Pathophysiology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have been consistently identified as a significant risk factor in the pathophysiology of schizophrenia.[1][2][3][4][5][6] This technical guide synthesizes the current understanding of the multifaceted relationship between DL-Homocysteine and schizophrenia. It delves into the core biochemical mechanisms, including N-methyl-D-aspartate (NMDA) receptor modulation and the induction of oxidative stress, which are believed to underpin this association. Genetic predispositions, particularly polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, are explored as key contributors to hyperhomocysteinemia in this patient population.[7][8][9][10] This guide presents quantitative data from multiple studies in structured tables, details key experimental protocols for investigating these pathways, and provides visualizations of the critical signaling cascades and experimental workflows. The evidence collectively points towards homocysteine not merely as a biomarker but as an active participant in the neurobiological alterations observed in schizophrenia, offering potential avenues for therapeutic intervention.

Introduction: Homocysteine and the One-Carbon Metabolism Pathway

Homocysteine (Hcy) is a critical intermediate in the one-carbon metabolism pathway, primarily formed from the demethylation of dietary methionine.[6] Its metabolic fate is twofold: remethylation back to methionine, a process dependent on folate and vitamin B12, or irreversible conversion to cysteine via the transsulfuration pathway, which requires vitamin B6 as a cofactor. The enzyme methylenetetrahydrofolate reductase (MTHFR) plays a central role in the remethylation pathway by producing 5-methyltetrahydrofolate, the primary methyl donor for the conversion of homocysteine to methionine.[7] Disruptions in this pathway, often due to genetic factors or nutritional deficiencies, can lead to an accumulation of homocysteine in the blood (hyperhomocysteinemia).[3][11] A growing body of evidence implicates hyperhomocysteinemia in the pathophysiology of schizophrenia, suggesting it contributes to the disease through mechanisms of neurotoxicity, oxidative stress, and epigenetic modifications.[6][12][13]

Quantitative Evidence: Homocysteine Levels and Genetic Risk

Numerous studies have established a strong correlation between elevated plasma homocysteine levels and a diagnosis of schizophrenia. A meta-analysis demonstrated that a 5 µmol/L increase in plasma homocysteine could elevate the risk of schizophrenia by as much as 70%.[2][6]

Plasma Homocysteine Levels in Schizophrenia

The data consistently show significantly higher levels of plasma homocysteine in patients with schizophrenia compared to healthy controls. This elevation is observed across different stages of the illness, including in first-episode psychosis patients, suggesting it is not merely a consequence of long-term illness or treatment.[2][4][14]

| Study | Patient Group (n) | Mean Hcy (µmol/L) - Patients | Control Group (n) | Mean Hcy (µmol/L) - Controls | p-value | Citation(s) |

| Misiak et al. | First-Episode Schizophrenia (56) | 12.38 ± 5.76 | Healthy (53) | 11.42 ± 6.97 | 0.044 | [2] |

| Boyarskaya et al. (2021) | Schizophrenia (50) | 13.65 (median) | Healthy (36) | 11.21 (median) | 0.0027 | [11] |

| Mabrouk et al. (2011) | Schizophrenia (61) | 16.1 | Healthy (66) | 10.9 | 0.028 | [15] |

| Dietrich-Muszalska et al. | Schizophrenia | ~12.5 (estimated from data) | Healthy | ~8.0 (estimated from data) | < 0.05 | [16] |

| Feng et al. (2024) | First-Episode Psychiatric Disorders (191) | 19.78 (SZ), 15.50 (ATPD), 20.00 (MD), 16.22 (ME) | Healthy (56) | 5.99 ± 3.60 | < 0.001 | [4] |

SZ: Schizophrenia; ATPD: Acute and Transient Psychotic Disorders; MD: Major Depressive Episode with Psychosis; ME: Manic Episodes with Psychosis. Values are presented as mean ± standard deviation unless otherwise noted.

The Role of MTHFR Gene Polymorphisms

A significant genetic contributor to hyperhomocysteinemia is the C677T polymorphism (rs1801133) in the MTHFR gene.[7][8] The 'T' allele leads to a thermolabile variant of the MTHFR enzyme with reduced activity.[8] Individuals with the TT genotype have approximately 30% of the enzyme activity compared to the CC wild type, leading to lower folate availability and consequently higher homocysteine levels.[10] Meta-analyses have confirmed a significant association between the MTHFR C677T polymorphism and an increased risk for schizophrenia.[9][10]

| Meta-Analysis / Study | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Citation(s) |

| Shi et al. (2023) | T vs. C | 1.16 | 1.10–1.23 | < 0.001 | [9] |

| Shi et al. (2023) | TT vs. CC | 1.35 | 1.19–1.52 | < 0.001 | [9] |

| Lewis et al. (in Muntjewerff et al., 2006) | TT vs. CC | 1.44 | 1.21–1.70 | - | [10] |

Core Pathophysiological Mechanisms

Homocysteine is hypothesized to contribute to schizophrenia pathophysiology through several interconnected mechanisms, primarily centered on glutamatergic neurotransmission and oxidative stress.

NMDA Receptor Modulation

The N-methyl-D-aspartate receptor (NMDAR) is strongly implicated in schizophrenia, as antagonists like ketamine can induce psychosis-like symptoms.[17] Homocysteine and its metabolite, homocysteic acid, act on the NMDAR, but with a complex dual action.[13] It can act as an agonist at the glutamate binding site and as a partial antagonist at the glycine co-agonist site.[2][16] This modulation disrupts normal NMDAR function, potentially contributing to the glutamatergic hypofunction observed in schizophrenia.[2][13] Specifically, homocysteine has been shown to reduce the desensitization of NMDARs, which alters the total charge transfer and neuronal excitability.[17] This effect varies depending on the receptor's subunit composition, with homocysteine increasing the peak amplitude of currents in GluN2A-containing receptors while decreasing it in GluN2B-containing receptors.[17]

Induction of Oxidative Stress

Hyperhomocysteinemia is a potent inducer of oxidative stress.[12][18] The auto-oxidation of homocysteine generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[12] This leads to widespread cellular damage through lipid peroxidation and protein oxidation, measured by increases in thiobarbituric acid reactive substances (TBARS) and protein carbonyl groups, respectively.[16][18][19] Furthermore, high levels of homocysteine are negatively correlated with the activity of key antioxidant enzymes like glutathione peroxidase.[12] This imbalance between oxidant production and antioxidant defense contributes to the neuroinflammation and cellular damage implicated in schizophrenia.[12][19]

Key Experimental Protocols

Measurement of Total Plasma Homocysteine

Accurate measurement of total homocysteine (tHcy) is critical. tHcy includes free, protein-bound, and oxidized forms.[20] High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[20]

Protocol: tHcy Measurement by LC-MS/MS

-

Sample Collection: Collect whole blood in EDTA or specialized homocysteine collection tubes. Immediately place on ice and centrifuge within one hour to separate plasma.[21] Store plasma at -20°C or lower until analysis.[21]

-

Sample Preparation (Reduction and Precipitation):

-

Pipette 50 µL of plasma sample, calibrator, or control into a microcentrifuge tube.

-

Add 50 µL of an internal standard (e.g., Homocystine-d8).

-

Add 50 µL of a reducing agent (e.g., dithiothreitol or TCEP) to break disulfide bonds, converting all forms to free homocysteine. Vortex for 30 seconds and incubate for 5 minutes at room temperature.[22]

-

Add 200 µL of a protein precipitation agent (e.g., perchloric acid or acetonitrile). Vortex for 30 seconds.[22]

-

Incubate for 5 minutes at 4°C, then centrifuge for 5 minutes at ≥10,000 x g.[22]

-

-

LC-MS/MS Analysis:

-

Inject 1-5 µL of the supernatant into the LC-MS/MS system.[22]

-

Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for homocysteine and the internal standard.

-

-

Quantification: Calculate the concentration of homocysteine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[23]

In Vitro Assessment of NMDA Receptor Function

The functional consequences of homocysteine's interaction with NMDARs can be assessed using in vitro cellular assays, such as fluorescence-based calcium influx assays in cultured neurons or HEK293 cells expressing specific NMDAR subunits.[24][25][26]

Protocol: Calcium Influx Assay

-

Cell Culture: Seed HEK293 cells transduced with baculovirus encoding desired NMDAR subunits (e.g., GluN1/NR1 and GluN2A) onto a 384-well plate.[24] Alternatively, use primary neuronal cultures.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).

-

Assay Procedure:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading.

-

Apply test compounds. This can be a pre-incubation with DL-Homocysteine followed by stimulation with an NMDAR agonist (e.g., NMDA/glycine).

-

Stimulate the cells with a known concentration of NMDA and a co-agonist like glycine or D-serine to activate the receptors.[27]

-